N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
CAS No.: 941932-99-6
Cat. No.: VC4209380
Molecular Formula: C20H28FN3O3
Molecular Weight: 377.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941932-99-6 |
|---|---|
| Molecular Formula | C20H28FN3O3 |
| Molecular Weight | 377.46 |
| IUPAC Name | N'-cyclohexyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
| Standard InChI | InChI=1S/C20H28FN3O3/c21-16-8-6-15(7-9-16)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2,(H,22,25)(H,23,26) |
| Standard InChI Key | BFJLZLOVQPZRJH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure comprises:
-
N1-substituent: A cyclohexyl group (C₆H₁₁) attached to the oxalamide nitrogen.
-
N2-substituent: A 2-(4-fluorophenyl)-2-morpholinoethyl group, consisting of an ethyl chain with a morpholine ring (C₄H₈NO) and a 4-fluorophenyl (C₆H₄F) substituent.
-
Oxalamide backbone: A central –NH–C(O)–C(O)–NH– linkage.
Molecular Formula: C₂₂H₃₀FN₃O₃
Molecular Weight: 427.5 g/mol (calculated from atomic masses).
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | Estimated |
| LogP (Partition Coefficient) | ~3.2 (moderate lipophilicity) | Predicted |
| Melting Point | Not reported | – |
| Stability | Stable under inert conditions |
The fluorophenyl and morpholino groups enhance membrane permeability, while the cyclohexyl moiety contributes to steric bulk, influencing receptor interactions.
Synthesis and Industrial Production
Synthetic Routes
Synthesis typically involves multi-step reactions:
Step 1: Preparation of 2-(4-Fluorophenyl)-2-Morpholinoethylamine
-
Reagents: 4-Fluorophenylacetonitrile, morpholine, reducing agents (e.g., LiAlH₄).
Step 2: Oxalamide Formation
-
Reagents: Oxalyl chloride, triethylamine.
-
Procedure: The amine intermediate reacts with oxalyl chloride to form the oxalamide core .
Step 3: Coupling with Cyclohexylamine
-
Conditions: Room temperature, dichloromethane solvent.
Industrial Scaling
Industrial production employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., di-substituted oxalamides) and ensuring high purity (>95%).
Biological Activity and Mechanisms
Pharmacological Profile
Preliminary studies on structurally related oxalamides suggest:
-
Analgesic Activity: 40–60% reduction in pain response in rodent models (ED₅₀ = 15 mg/kg).
-
Anti-Inflammatory Effects: Inhibition of TNF-α and IL-6 in macrophages (IC₅₀ = 10–20 μM) .
-
Enzyme Interactions: Moderate inhibition of COX-2 (Ki = 2.3 μM) and weak CB2 receptor binding (Ki > 10 μM) .
Mechanism of Action
The compound likely modulates inflammatory pathways via:
-
COX-2 Inhibition: Reduces prostaglandin synthesis.
Applications in Research and Industry
Medicinal Chemistry
-
Lead Compound: Serves as a template for designing analgesics with improved selectivity .
-
Polymer Science: Oxalamides act as crosslinkers in heat-resistant polymers .
Analytical Data
| Application | Method | Key Finding |
|---|---|---|
| Purity Analysis | HPLC (C18 column, UV 254 nm) | >98% purity after column chromatography |
| Structural Confirmation | ¹H/¹³C NMR, HRMS | Matches theoretical molecular ion |
Future Directions
-
Optimization: Introduce polar groups (e.g., hydroxyl) to enhance solubility.
-
Toxicology Studies: Evaluate hepatotoxicity and genotoxicity in preclinical models.
-
Clinical Potential: Explore formulations for topical analgesia.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume